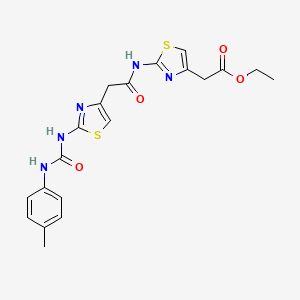

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a structurally complex heterocyclic compound featuring dual thiazole rings connected via acetamide linkages and a central urea moiety substituted with a para-tolyl group. Its synthesis typically involves multi-step coupling reactions, with yields and purity influenced by substituent electronic effects and steric factors.

Properties

IUPAC Name |

ethyl 2-[2-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S2/c1-3-29-17(27)9-15-11-30-19(23-15)24-16(26)8-14-10-31-20(22-14)25-18(28)21-13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,23,24,26)(H2,21,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRXZEVCNXABQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactionsIndustrial production methods often employ optimized reaction conditions, such as controlled temperatures, specific catalysts, and solvents to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

Scientific Research Applications

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s antimicrobial and antifungal properties make it useful in studying biological pathways and developing new antibiotics.

Medicine: Its potential anticancer activity is being explored for the development of new chemotherapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to antimicrobial or anticancer effects. The p-tolylureido group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in 10d and 10e enhances metabolic stability and lipophilicity compared to the chloro (-Cl) group in 10f . This is reflected in the higher molecular weights of 10d/10e (548.2 vs. 514.2 for 10f ).

- Substituent Position : The para-CF₃ group in 10d may confer better target binding than the meta-CF₃ in 10e due to reduced steric hindrance, though both exhibit similar yields (~93%).

- Yield Trends : The chloro-substituted 10f shows a slightly lower yield (89.1%), possibly due to decreased solubility or reactivity during synthesis .

Thiophene-Containing Analogue

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate () replaces the urea and aryl groups with a thioureido-thiophene motif. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₃S₃ |

| Molar Mass | 355.46 g/mol |

| Density | 1.480±0.06 g/cm³ |

| Predicted pKa | 7.14±0.70 |

Key Differences :

- Molecular Weight : The lower molar mass (355.46 vs. ~514–548 for 10d–10f ) suggests reduced steric bulk, which may improve membrane permeability but decrease target affinity.

- Acidity : The predicted pKa of 7.14 indicates moderate protonation behavior, contrasting with urea-containing analogues that typically exhibit higher basicity .

Oxadiazole-Pyridine Hybrid Derivative

Ethyl 2-[2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate (CAS 494825-94-4, ) replaces one thiazole ring with an oxadiazole moiety and incorporates a pyridine substituent.

Structural and Functional Insights :

- Oxadiazole as a Bioisostere : The 1,3,4-oxadiazole ring mimics ester or amide groups, enhancing metabolic resistance while maintaining hydrogen-bonding capacity .

- Synthetic Accessibility : Commercial availability (via HANGZHOU JHECHEM CO LTD) suggests this derivative is prioritized in pharmacological screens, though its biological profile remains less documented compared to urea-thiazole analogues .

Biological Activity

Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, a complex thiazole derivative, has garnered attention for its potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a urea derivative, and an acetate group, which contribute to its diverse biological activities. The presence of the p-tolyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O2S |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 921486-76-2 |

| Melting Point | N/A |

| Density | N/A |

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The p-tolylureido group enhances binding affinity and specificity, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties. This compound is being explored for its potential to inhibit bacterial growth and combat infections. Similar thiazole derivatives have shown effectiveness against various pathogens.

Anti-inflammatory Activity

The anti-inflammatory effects observed in similar thiazole compounds indicate that this compound may also exhibit this activity. Such compounds have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by inflammation.

Anticancer Potential

The anticancer activity of thiazole derivatives is well-documented. This compound is under investigation for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The unique combination of functional groups may enhance its efficacy compared to simpler thiazole derivatives.

Case Studies

While specific case studies on this compound are scarce, related compounds have shown promising results:

- KHG21834 : Exhibited protective effects against amyloid beta-induced neuronal cell death and demonstrated antioxidative properties in vitro .

- Thiazole Derivatives : Various studies have reported the antimicrobial and anticancer activities of thiazole derivatives, suggesting that this compound may share similar therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.